molecular formula C12H11Cl2N3O B213747 4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B213747
M. Wt: 284.14 g/mol
InChI Key: WUFVAUVGOTZSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. This compound is commonly referred to as CCMI and has been studied extensively for its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CCMI involves its ability to inhibit the activity of certain enzymes that are involved in cell growth and proliferation. Specifically, CCMI targets the enzyme histone deacetylase (HDAC), which is responsible for the regulation of gene expression. By inhibiting HDAC, CCMI can alter the expression of certain genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
CCMI has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, CCMI has also been shown to have anti-inflammatory and neuroprotective effects. CCMI has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, CCMI has been shown to protect neurons from oxidative stress, which is a major contributor to the development of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of CCMI is its high purity and yield, which makes it an ideal compound for use in lab experiments. Additionally, CCMI has been extensively studied and its mechanism of action is well understood, which makes it an ideal compound for use in scientific research. However, one of the limitations of CCMI is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for the study of CCMI. One area of research is the development of new synthesis methods that can increase the yield and purity of CCMI. Additionally, the potential applications of CCMI in the treatment of other diseases such as inflammation and neurodegenerative diseases are areas of interest for future research. Finally, the development of new derivatives of CCMI that have improved solubility and bioavailability is another area of interest for future research.

Synthesis Methods

The synthesis of CCMI involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with 4-chloro-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield the final product, CCMI. This synthesis method has been optimized to yield high purity and yield of CCMI.

Scientific Research Applications

CCMI has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CCMI is in the field of cancer research. CCMI has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process by which cells undergo programmed cell death. In addition to its anti-cancer properties, CCMI has also been studied for its potential applications in the treatment of other diseases such as Alzheimer's disease and inflammation.

properties

Product Name

4-chloro-N-(2-chlorobenzyl)-1-methyl-1H-pyrazole-5-carboxamide

Molecular Formula

C12H11Cl2N3O

Molecular Weight

284.14 g/mol

IUPAC Name

4-chloro-N-[(2-chlorophenyl)methyl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C12H11Cl2N3O/c1-17-11(10(14)7-16-17)12(18)15-6-8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3,(H,15,18)

InChI Key

WUFVAUVGOTZSIE-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2Cl

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

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